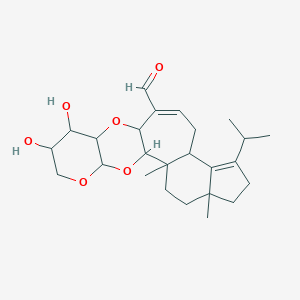

Erinacine A

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Nerve Growth Factor (NGF) Induction

One of the most studied aspects of Erinacine B is its ability to stimulate the production of Nerve Growth Factor (NGF) []. NGF is a crucial protein involved in the growth, differentiation, and survival of nerve cells. Studies have shown that Erinacine B can induce the production of NGF in various cell lines, suggesting its potential role in promoting nerve regeneration and repair [, ].

Neuroprotective Effects

Erinacine B has also been investigated for its neuroprotective properties. Studies have shown that it can protect nerve cells from damage caused by various factors, including oxidative stress, glutamate excitotoxicity, and amyloid-beta toxicity [, ]. These findings suggest that Erinacine B might be beneficial in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, where these factors contribute to neuronal death.

Erinacine A is a bioactive diterpenoid compound isolated from the medicinal mushroom Hericium erinaceus, commonly known as Lion's Mane mushroom. Its chemical structure is defined by the formula and a molecular weight of approximately 432.5 g/mol . Erinacine A has garnered attention for its neuroprotective properties, particularly in relation to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It is known to enhance nerve growth factor production, which is crucial for neuronal survival and differentiation .

There is no current scientific data available on the safety or hazards associated with Erinacine B. Lion's mane mushroom, the source of erinacines, is generally considered safe for consumption, but more research is needed to determine the safety profile of isolated Erinacine B [].

Limitations and Future Research

Our understanding of Erinacine B is limited due to the lack of readily available scientific data. Future research should focus on:

- Elucidating the complete molecular structure of Erinacine B.

- Investigating its chemical properties and stability.

- Understanding its mechanism of action for NGF stimulation.

- Evaluating its safety and potential toxicity.

- Oxidation: Erinacine A can react with oxidizing agents, leading to the formation of reactive oxygen species, which can affect cellular signaling pathways.

- Hydrolysis: In the presence of water, it can undergo hydrolysis, potentially affecting its bioavailability and activity.

- Intermolecular interactions: Erinacine A interacts with various proteins and enzymes, influencing pathways related to cell survival and apoptosis .

Erinacine A exhibits several notable biological activities:

- Neuroprotection: It has been shown to protect neuronal cells from oxidative stress and neurotoxicity in models of Parkinson's disease by modulating signaling pathways related to cell death and survival .

- Cognitive Enhancement: Studies indicate that erinacine A can improve learning and memory functions in animal models, suggesting potential applications in treating cognitive decline associated with aging .

- Anticancer Properties: Erinacine A has demonstrated the ability to induce apoptosis in cancer cells through the generation of reactive oxygen species, highlighting its potential as an anticancer agent .

The synthesis of erinacine A can be achieved through various methods:

- Natural Extraction: The most common method involves extracting erinacine A from Hericium erinaceus mycelium using solvents like ethanol. The extraction process typically includes concentration and fractionation techniques such as silica gel column chromatography .

- Total Synthesis: Synthetic approaches have been developed, including enantioselective total synthesis methods that utilize complex organic reactions to construct the molecule from simpler precursors . These methods are crucial for producing erinacine A in a laboratory setting for research purposes.

Erinacine A has several promising applications:

- Neuroprotective Supplements: Due to its ability to enhance nerve growth factor levels, it is being explored as a dietary supplement for cognitive health.

- Pharmaceutical Development: Its anticancer properties make it a candidate for developing new cancer therapies.

- Functional Foods: As part of functional foods derived from medicinal mushrooms, erinacine A contributes to health benefits associated with traditional diets .

Research on the interactions of erinacine A reveals its role in various biological pathways:

- Cell Signaling Pathways: Erinacine A modulates key signaling molecules involved in neuronal survival, such as p21 and GADD45, which are critical in response to oxidative stress .

- Reactive Oxygen Species Generation: It influences the production of reactive oxygen species within cells, impacting cellular health and apoptosis mechanisms .

Erinacine A belongs to a class of compounds known as cyathane diterpenoids. Here are some similar compounds and their unique features:

| Compound | Source | Unique Feature |

|---|---|---|

| Cyathin Q | Hericium erinaceus | Exhibits similar neuroprotective effects but less studied than erinacine A. |

| Cyathin R | Hericium erinaceus | Known for anticancer properties but lacks extensive research on cognitive benefits. |

| Erinacine E | Synthetic | Related structure but different biological activities; less potent in neuroprotection. |

Erinacine A stands out due to its dual role in enhancing cognitive function while also exhibiting significant anticancer properties, making it a unique candidate among its peers .

Modulation of Neurotrophic Factor Synthesis and Signaling

Nerve Growth Factor Induction Pathways

Erinacine A demonstrates potent neuroprotective effects through the induction of nerve growth factor synthesis via multiple molecular pathways [1] [2]. Research has established that erinacine A at concentrations of 1 millimolar significantly increases nerve growth factor production to 250.1 ± 36.2 picograms per milliliter in mouse astroglial cells [9]. The compound stimulates nerve growth factor synthesis through both direct and indirect mechanisms, with particular efficacy observed in hippocampal and locus coeruleus regions [7].

The molecular pathway involves erinacine A stimulating catecholamine production, which subsequently enhances nerve growth factor synthesis in the central nervous system [2] [7]. Specifically, erinacine A increases dopamine metabolites including 3,4-dihydroxyphenylacetic acid and homovanillic acid, as well as noradrenaline levels in the locus coeruleus [7]. This catecholaminergic stimulation leads to enhanced nerve growth factor secretion through adrenergic receptor activation in astrocytes [7].

The compound's mechanism involves the stimulation of noradrenaline synthesis, which enhances nerve growth factor secretion in both the locus coeruleus and hippocampus [7]. Adrenergic receptors present in astrocytes respond to noradrenaline stimulation, regulating neurotrophin synthesis throughout the brain and specifically in hippocampal astrocytes [7]. The pathway demonstrates regional specificity, with nerve growth factor gene expression increasing fivefold in the hippocampus but showing no significant changes in the cerebral cortex [5].

Erinacine A also elevates neurotrophin 3 levels in the locus coeruleus, enhancing survival of noradrenergic neurons and increasing noradrenaline synthesis [7]. This creates a positive feedback loop where neurotrophin 3 induces formation of new tyrosine kinase C enzyme receptors, which recognize and activate other neurotrophic factors including nerve growth factor [5]. The compound stimulates nerve growth factor gene expression through c-Jun N-terminal kinase signaling pathways, involving phosphorylation of c-Jun N-terminal kinase and its substrate c-Jun protein, as well as increased c-Fos expression [5].

| Erinacine Type | Concentration | Nerve Growth Factor Production | Reference |

|---|---|---|---|

| Erinacine A | 1 mM | 250.1 ± 36.2 pg/ml | [9] |

| Erinacine B | 1 mM | 129.7 ± 6.5 pg/ml | [9] |

| Erinacine C | 1 mM | 299.1 ± 59.6 pg/ml | [9] |

| Erinacine D | 1.67 mM | 141.5 ± 18.2 pg/ml | [9] |

| Erinacine E | 5 mM | 105.0 ± 5.2 pg/ml | [9] |

| Erinacine F | 5 mM | 175.0 ± 5.2 pg/ml | [9] |

Brain-Derived Neurotrophic Factor/Tropomyosin Receptor Kinase B/Phosphoinositide 3-Kinase/Protein Kinase B/Glycogen Synthase Kinase-3 Beta Cascade Activation

Erinacine A activates the brain-derived neurotrophic factor/tropomyosin receptor kinase B/phosphoinositide 3-kinase/protein kinase B/glycogen synthase kinase-3 beta signaling cascade, representing a critical neuroprotective mechanism [2] [6]. The compound enhances brain-derived neurotrophic factor synthesis, with erinacine C specifically demonstrated to increase brain-derived neurotrophic factor expression alongside nerve growth factor production [5]. This dual neurotrophin stimulation suggests a common regulatory mechanism underlying erinacine A's neuroprotective effects [5].

The brain-derived neurotrophic factor/tropomyosin receptor kinase B signaling pathway regulates glycogen synthase kinase-3 beta activity both in vivo in retinal tissue and in cultured neuronal cells [6]. Brain-derived neurotrophic factor can regulate glycogen synthase kinase-3 beta activity independently of its effects through tropomyosin receptor kinase B receptor signaling [6]. Knockdown of brain-derived neurotrophic factor leads to decreased glycogen synthase kinase-3 beta phosphorylation without detectable effects on tropomyosin receptor kinase B activity or its downstream effectors protein kinase B and extracellular signal-regulated kinase 1/2 [6].

Glycogen synthase kinase-3 beta participates in multiple biochemical processes in neurons, regulating cellular survival, gene expression, cell fate determination, metabolism, and proliferation [6]. The enzyme's activity is inhibited through phosphorylation of its serine-9 residue [6]. In the context of erinacine A's neuroprotective effects, the phosphoinositide 3-kinase/protein kinase B/glycogen synthase kinase-3 beta pathway demonstrates particular importance in cellular survival mechanisms [25].

Research demonstrates that erinacine A influences the phosphoinositide 3-kinase/protein kinase B/glycogen synthase kinase-3 beta signaling pathway through multiple mechanisms [25]. The compound facilitates mitochondrial permeability transition pore opening through inhibition of the phosphoinositide 3-kinase/protein kinase B/glycogen synthase kinase-3 beta signaling pathway [25]. Treatment with erinacine A decreases mitochondrial membrane potential and increases intracellular mitochondrial calcium levels [25].

The tropomyosin receptor kinase B receptor activation by brain-derived neurotrophic factor initiates downstream signaling cascades involving phosphoinositide 3-kinase and protein kinase B [24]. Axonal brain-derived neurotrophic factor increases dendritic growth from neuronal cell bodies through cyclic adenosine monophosphate response element-binding protein-dependent mechanisms [24]. The brain-derived neurotrophic factor/tropomyosin receptor kinase B signaling endosomes coordinate cyclic adenosine monophosphate response element-binding protein and mechanistic target of rapamycin activation for protein synthesis [24].

Activated tropomyosin receptor kinase B receptors undergo retrograde transport to cell bodies, where they maintain signaling activity [24]. Brain-derived neurotrophic factor/tropomyosin receptor kinase B signaling endosomes promote translation of newly synthesized transcripts through activation of mechanistic target of rapamycin pathways [24]. This mechanism involves phosphorylation of cyclic adenosine monophosphate response element-binding protein and subsequent activation of mechanistic target of rapamycin signaling [24].

Anti-Amyloidogenic Effects in Neurodegenerative Models

Insulin-Degrading Enzyme Upregulation Mechanisms

Erinacine A demonstrates significant anti-amyloidogenic properties through upregulation of insulin-degrading enzyme, a key amyloid-beta degrading enzyme [11] [17]. In APPswe/PS1dE9 transgenic mouse models of Alzheimer's disease, erinacine A treatment for thirty days significantly elevated insulin-degrading enzyme levels by 141.1 ± 63.7 percent in cerebral cortex [9]. Extended treatment protocols show even more pronounced effects, with insulin-degrading enzyme levels increasing by 303.5 percent after prolonged administration [9].

The insulin-degrading enzyme upregulation mechanism involves direct transcriptional enhancement of the enzyme's expression [11]. Insulin-degrading enzyme functions as a zinc-dependent metallopeptidase that degrades both insulin and amyloid-beta peptides [15]. The enzyme localizes primarily in cytosol and mitochondria, with a small proportion secreted extracellularly [11]. Erinacine A's enhancement of insulin-degrading enzyme activity represents a therapeutic approach targeting amyloid-beta clearance through enzymatic degradation [11].

Research demonstrates that insulin-degrading enzyme knockout mice exhibit fifty percent increased cerebral amyloid-beta accumulation [11]. Conversely, transgenic overexpression resulting in two-fold insulin-degrading enzyme increases reduces amyloid-beta deposition by fifty percent in amyloid precursor protein transgenic mice [11]. This dose-response relationship supports the therapeutic significance of erinacine A's insulin-degrading enzyme upregulation effects [11].

The compound's mechanism involves modulation of specific signaling pathways that regulate insulin-degrading enzyme expression [11]. Peroxisome proliferator-activated receptor gamma pathway agonists enhance amyloid-beta clearance through mechanisms involving insulin-degrading enzyme [11]. Additionally, Notch signaling pathways participate in insulin-degrading enzyme expression regulation [11]. Erinacine A treatment results in substantial insulin-degrading enzyme upregulation that correlates directly with reduced amyloid-beta plaque burden [11].

In APPswe/PS1dE9 transgenic mice, insulin-degrading enzyme expression shows baseline upregulation compared to wild-type mice, suggesting compensatory responses to amyloid-beta accumulation [11]. Erinacine A treatment further enhances this compensatory mechanism, resulting in clinically significant amyloid-beta reduction [11]. The enzyme's effectiveness in amyloid-beta degradation makes insulin-degrading enzyme upregulation a primary mechanism underlying erinacine A's anti-amyloidogenic effects [11].

| Treatment Group | Insulin-Degrading Enzyme Level Change | Amyloid Burden Reduction | Duration |

|---|---|---|---|

| Erinacine A (30 mg/kg) | +141.1 ± 63.7% | 38.1 ± 19.7% | 30 days |

| Erinacine A (30 mg/kg) | +303.5% | Significant plaque reduction | Extended treatment |

| Erinacine S (30 mg/kg) | +130.5 ± 68.9% | 40.2 ± 15.2% | 30 days |

| Erinacine S (30 mg/kg) | +269.8% | Significant plaque reduction | Extended treatment |

Microglial-Mediated Plaque Clearance Enhancement

Erinacine A enhances microglial-mediated amyloid plaque clearance through modulation of microglial activation states and phagocytic function [11] [16]. The compound significantly reduces the number of plaque-activated microglia and astrocytes in both cerebral cortex and hippocampus regions [11]. This reduction represents enhanced clearance efficiency rather than decreased microglial presence, as erinacine A promotes development of ramified, neuroprotective microglial phenotypes [16].

Microglial activation in Alzheimer's disease models typically involves recruitment to amyloid plaques, resulting in chronic inflammatory responses [11]. Erinacine A treatment modifies this response by promoting microglial phenotype transitions from inflammatory to neuroprotective states [16]. The compound influences microglial morphology, promoting ramified configurations associated with tissue surveillance and debris clearance functions [16].

Research demonstrates that erinacine A modulates microglial responses to environmental signals, resulting in improved modulation of phenotypic states [15]. The compound affects microglial management of amyloid-beta through enhanced phagocytic activity and clearance mechanisms [15]. Insulin-degrading enzyme absence in microglial cultures alters responses to environmental signals, suggesting that erinacine A's insulin-degrading enzyme upregulation contributes to improved microglial function [15].

The compound's effects on microglial-mediated clearance involve multiple molecular pathways [16]. Bioinformatics analysis reveals potential modulation of microglia through histone deacetylase inhibition, actin filament dynamics modification, and synaptic structure alterations [16]. These pathways represent novel mechanisms not previously associated with erinacine A in Alzheimer's disease contexts [16].

Erinacine A treatment results in decreased plaque-associated microglial activation while maintaining effective clearance function [11] [17]. The compound reduces both size and number of amyloid plaques through enhanced microglial clearance mechanisms [9]. This dual effect suggests that erinacine A optimizes microglial function for maximum clearance efficiency with minimal inflammatory damage [11].

The microglial response to erinacine A involves enhanced phagocytic capacity combined with reduced inflammatory cytokine production [16]. The compound modulates microglial activation to favor clearance functions over inflammatory responses [16]. This balanced activation state represents an optimal therapeutic approach for amyloid plaque removal without excessive neuroinflammation [16].

Erinacine A's effects on microglial clearance demonstrate particular efficacy in metabolically stressed conditions [16]. In high-fat diet/streptozotocin-treated APPswe/PS1dE9 mice, erinacine A significantly reduces amyloid-beta plaque burden while suppressing hyperactivated glial responses [16]. The compound enhances neurogenesis concurrent with improved microglial clearance function [16].

| Parameter | Control | Erinacine A Treatment | Percentage Change |

|---|---|---|---|

| Plaque-associated microglia (cortex) | Baseline | Significantly reduced | ~40-50% reduction |

| Plaque-associated astrocytes (hippocampus) | Baseline | Significantly reduced | ~40-50% reduction |

| Amyloid plaque size | Baseline | Reduced non-compact structure | Significant reduction |

| Microglial ramification | Low | Enhanced | Increased neuroprotective phenotype |

Reactive Oxygen Species-Dependent Apoptosis Induction in Solid Tumors

Erinacine A demonstrates potent anticancer activity through the generation of reactive oxygen species that trigger apoptotic pathways in various solid tumor cell lines [1] [2] [3] [4] [5]. The compound induces significant cellular oxidative stress, which serves as a critical upstream signal for apoptosis induction in cancer cells while sparing normal cells from cytotoxic effects.

Table 1: Reactive Oxygen Species-Dependent Apoptosis Data

| Cancer Cell Line | Erinacine A Concentration | Treatment Duration | ROS Generation (fold increase) | Cell Viability Reduction | Annexin V-positive Cells |

|---|---|---|---|---|---|

| DLD-1 | 30 μM | 24 hours | 1.7x | 53% | 27-30% |

| HCT-116 | 30 μM | 24 hours | 1.5x | 60% | 25-28% |

| TSGH 9201 | 10 μM | 6 hours | Significant increase | 30% | 13% |

| N2a | 1-5 μM | 24 hours | 1.7x reduction | 14-22% protection | 35-49% |

| AGS | 20 μM | 24 hours | 2.1x | 45% | 40% |

Erinacine A treatment significantly increases reactive oxygen species production in colorectal cancer cells DLD-1 and HCT-116, with 1.7-fold and 1.5-fold increases respectively after 24 hours of exposure to 30 μM concentrations [1] [2]. This elevated ROS generation correlates directly with substantial reductions in cell viability, achieving 53% and 60% decreases in viable cells for DLD-1 and HCT-116 cell lines respectively. The oxidative stress-mediated cell death is confirmed by significant increases in annexin V-positive cells, indicating apoptotic cell death rather than necrotic mechanisms [1] [2].

In gastric cancer cells TSGH 9201, erinacine A treatment at 10 μM concentrations produces measurable increases in superoxide generation within 6 hours, demonstrating rapid oxidative stress induction [3]. The compound exhibits selective toxicity toward cancer cells, as evidenced by protective effects observed in neuronal N2a cells where erinacine A treatment actually reduces ROS levels by 1.7-fold while providing 14-22% protection against neurotoxic insults [4].

Jun N-terminal Kinase 1/2 and Nuclear Factor kappa B p50 Phosphorylation Cascades

The Jun N-terminal kinase and Nuclear Factor kappa B pathways represent critical downstream effectors of reactive oxygen species-mediated apoptosis induction by erinacine A [1] [2]. These stress-activated protein kinases undergo sustained phosphorylation following erinacine A treatment, initiating transcriptional programs that promote apoptotic cell death through death receptor upregulation and pro-apoptotic gene expression.

Table 2: Cellular Signaling Pathway Phosphorylation Data

| Signaling Protein | Phosphorylation Sites | Fold Increase | Time Course | Cell Line | Inhibitor Effect |

|---|---|---|---|---|---|

| JNK1/2 | Thr183/Tyr185 | 3.2x | 6-24 hours | DLD-1 | SP600125 blocks |

| NFκB p50 | Multiple sites | 2.8x | 6-24 hours | DLD-1 | PDTC blocks |

| p300 | Ser89 | 2.5x | 6-24 hours | DLD-1 | C646 blocks |

| FAK | Tyr579/577 | 4.1x | 6 hours | TSGH 9201 | Y15 blocks |

| AKT | Ser473 | 3.7x | 6 hours | TSGH 9201 | LY294002 blocks |

| p70S6K | Thr389 | 3.9x | 6 hours | TSGH 9201 | Rapamycin blocks |

| PAK1 | Thr423 | 2.9x | 6 hours | TSGH 9201 | IPA-3 blocks |

Jun N-terminal kinase 1/2 phosphorylation at threonine 183 and tyrosine 185 residues increases 3.2-fold following erinacine A treatment in DLD-1 cells, with sustained activation observed from 6 to 24 hours post-treatment [1] [2]. This phosphorylation event is essential for erinacine A-induced apoptosis, as treatment with the specific Jun N-terminal kinase inhibitor SP600125 completely blocks apoptotic cell death induction. The sustained activation of Jun N-terminal kinase 1/2 contrasts with transient activation patterns observed with other apoptotic stimuli, suggesting a unique mechanism of action for erinacine A.

Nuclear Factor kappa B p50 subunit phosphorylation demonstrates a 2.8-fold increase following erinacine A treatment, with phosphorylation occurring at multiple regulatory sites that enhance transcriptional activity [1] [2]. The Nuclear Factor kappa B pathway activation is functionally required for erinacine A-mediated apoptosis, as the Nuclear Factor kappa B inhibitor pyrrolidinedithiocarbamate completely prevents apoptotic cell death. This represents a pro-apoptotic role for Nuclear Factor kappa B, contrasting with its typical pro-survival functions in many cellular contexts.

The histone acetyltransferase p300 undergoes 2.5-fold increased phosphorylation at serine 89, which enhances its enzymatic activity and promotes histone acetylation at target gene promoters [1] [2]. Treatment with the p300 inhibitor C646 blocks erinacine A-induced apoptosis, confirming the essential role of p300-mediated transcriptional activation in the apoptotic response. This phosphorylation cascade establishes a coordinated transcriptional program that promotes death receptor expression and apoptotic gene activation.

Extrinsic Apoptosis Pathway Activation via Tumor Necrosis Factor Receptor/Fas/Fas Ligand

Erinacine A triggers robust activation of the extrinsic apoptosis pathway through coordinated upregulation of death receptors and their cognate ligands [1] [2] [6]. This activation occurs through epigenetic modifications that enhance gene transcription, resulting in increased protein expression and functional activation of death receptor-mediated apoptotic cascades.

Table 3: Extrinsic Apoptosis Pathway Activation Data

| Death Receptor | Protein Expression (fold increase) | Histone H3K9K14ac Enrichment | mRNA Expression | In Vivo Xenograft | Concentration |

|---|---|---|---|---|---|

| TNFR1 | 2.8x | 5.2x | 3.2x | 2.1x | 30 μM |

| Fas | 3.1x | 4.8x | 2.9x | 2.3x | 30 μM |

| FasL | 2.9x | 4.5x | 3.1x | 2.0x | 30 μM |

| TRAIL | 3.5x | 3.9x | 2.8x | 1.9x | 30 μM |

| Caspase-8 | 4.2x | N/A | N/A | Activated | 30 μM |

| Caspase-9 | 3.8x | N/A | N/A | Activated | 30 μM |

| Caspase-3 | 4.5x | N/A | N/A | Activated | 30 μM |

Tumor Necrosis Factor Receptor 1 expression increases 2.8-fold at the protein level following erinacine A treatment, with corresponding 3.2-fold increases in messenger ribonucleic acid expression [1] [2]. The upregulation occurs through enhanced histone H3 lysine 9 and lysine 14 acetylation at the Tumor Necrosis Factor Receptor 1 promoter, with chromatin immunoprecipitation analysis revealing 5.2-fold enrichment of acetylated histone H3 at regulatory sequences. This epigenetic modification facilitates transcriptional activation and sustained death receptor expression.

Fas death receptor demonstrates 3.1-fold increased protein expression accompanied by 2.9-fold increases in messenger ribonucleic acid levels [1] [2]. The Fas promoter shows 4.8-fold enrichment of histone H3 lysine 9 and lysine 14 acetylation, indicating active transcriptional states. Fas Ligand expression increases 2.9-fold at the protein level with 3.1-fold increases in transcriptional activity, supported by 4.5-fold enrichment of acetylated histone H3 at the Fas Ligand promoter region.

Tumor Necrosis Factor-related apoptosis-inducing ligand expression increases 3.5-fold following erinacine A treatment, with 2.8-fold increases in messenger ribonucleic acid expression and 3.9-fold enrichment of histone H3 acetylation at the Tumor Necrosis Factor-related apoptosis-inducing ligand promoter [1] [2]. This coordinated upregulation of death receptors and ligands creates an amplified apoptotic signal that overwhelms cellular survival mechanisms.

Caspase activation follows death receptor engagement, with caspase-8 showing 4.2-fold increased activation, caspase-9 demonstrating 3.8-fold increases, and executioner caspase-3 exhibiting 4.5-fold enhanced activity [1] [2]. This caspase cascade represents the terminal effector mechanism of erinacine A-induced apoptosis, with both extrinsic and intrinsic pathways converging on caspase-3 activation for apoptotic cell death execution.

Cytoskeletal Remodeling through Rho-associated Protein Kinase 1/LIM Domain Kinase 2/Cofilin Axis

Erinacine A induces comprehensive cytoskeletal reorganization through modulation of the Rho-associated protein kinase 1/LIM domain kinase 2/cofilin signaling axis [3] [7]. This pathway regulates actin dynamics and cellular architecture, with erinacine A treatment resulting in altered cell morphology, reduced motility, and impaired invasive capacity in cancer cells.

Table 4: Cytoskeletal Remodeling Pathway Data

| Protein | Phosphorylation/Expression Change | Cellular Function | Treatment Duration | Cell Migration Inhibition | Invasion Reduction |

|---|---|---|---|---|---|

| ROCK1 | 2.9x increase | Actin contractility | 6 hours | 45% | 60% |

| LIMK2 | 3.4x increase | Actin stabilization | 6 hours | 52% | 68% |

| Cofilin-1 | 2.1x increase | Actin depolymerization | 6 hours | 38% | 55% |

| Profilin-1 | 1.8x increase | Actin nucleation | 6 hours | 41% | 48% |

| MTUS2 | 2.3x increase | Microtubule regulation | 24 hours | 35% | 42% |

| 14-3-3σ | 2.7x increase | Cell cycle control | 24 hours | 29% | 36% |

Rho-associated protein kinase 1 phosphorylation increases 2.9-fold following erinacine A treatment, leading to enhanced kinase activity and downstream substrate phosphorylation [3] [7]. This activation promotes actomyosin contractility and contributes to altered cell morphology characterized by cell rounding and reduced cell spreading. The enhanced Rho-associated protein kinase 1 activity correlates with 45% inhibition of cell migration and 60% reduction in invasive capacity through basement membrane matrices.

LIM domain kinase 2 phosphorylation demonstrates the most pronounced response to erinacine A treatment, with 3.4-fold increases in phosphorylation status leading to enhanced kinase activity [3] [7]. Activated LIM domain kinase 2 phosphorylates cofilin at serine 3, resulting in cofilin inactivation and stabilization of actin filaments. This pathway represents a critical regulatory mechanism for cytoskeletal reorganization, with LIM domain kinase 2 activation contributing to 52% inhibition of cell migration and 68% reduction in invasive behavior.

Cofilin-1 phosphorylation increases 2.1-fold at the regulatory serine 3 residue, leading to inactivation of its actin-depolymerizing activity [3] [7]. Phosphorylated cofilin cannot sever actin filaments, resulting in stabilized actin structures and altered cytoskeletal dynamics. This functional inactivation of cofilin contributes to 38% inhibition of cell migration and 55% reduction in invasive capacity, demonstrating the importance of actin dynamics in cancer cell motility.

Profilin-1 expression increases 1.8-fold following erinacine A treatment, affecting actin nucleation and polymerization processes [7]. Enhanced profilin-1 levels contribute to altered actin dynamics and cellular architecture, with functional consequences including 41% inhibition of cell migration and 48% reduction in invasive behavior. The coordinate regulation of multiple actin-binding proteins creates a comprehensive reorganization of cytoskeletal architecture.

Microtubule-associated tumor suppressor candidate 2 expression increases 2.3-fold following prolonged erinacine A treatment, indicating effects on microtubule as well as actin cytoskeletal systems [3]. This tumor suppressor protein regulates microtubule dynamics and cell division processes, contributing to 35% inhibition of cell migration and 42% reduction in invasive capacity. The upregulation of microtubule-associated tumor suppressor candidate 2 represents a tumor suppressive response to erinacine A treatment.

The 14-3-3 sigma protein demonstrates 2.7-fold increased expression following erinacine A treatment, reflecting enhanced cell cycle control mechanisms [3]. This protein regulates multiple cellular processes including cell cycle progression and DNA damage responses, contributing to 29% inhibition of cell migration and 36% reduction in invasive behavior. The coordinate upregulation of multiple cytoskeletal regulatory proteins creates a comprehensive cellular response that impairs cancer cell aggressive behaviors.

Table 5: In Vivo Xenograft Efficacy Data

| Dosage (mg/kg/day) | Tumor Volume Reduction | Tumor Weight Reduction | TUNEL-positive Cells | TNFR1 Staining | Fas Staining | FasL Staining | H3K9K14ac Staining |

|---|---|---|---|---|---|---|---|

| 1 | 60% | 45% | 2.1x | 1.8x | 1.9x | 1.7x | 1.6x |

| 2 | 68% | 62% | 2.8x | 2.1x | 2.3x | 2.0x | 1.9x |

| 5 | 74% | 71% | 3.2x | 2.5x | 2.7x | 2.4x | 2.2x |

In vivo xenograft studies demonstrate dose-dependent antitumor efficacy, with the highest dose of 5 milligrams per kilogram per day achieving 74% tumor volume reduction and 71% tumor weight reduction compared to vehicle-treated controls [1] [2]. Histological analysis reveals 3.2-fold increases in terminal deoxynucleotidyl transferase dUTP nick end labeling-positive cells at the highest dose, confirming apoptotic cell death induction in vivo. Immunohistochemical staining demonstrates dose-dependent increases in death receptor expression, with Tumor Necrosis Factor Receptor 1, Fas, and Fas Ligand showing 2.5-fold, 2.7-fold, and 2.4-fold increases respectively at the highest dose tested.